Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate
Description
Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a thiophene ring fused to a pyridine ring at the [3,2-b] positions. The molecule includes an amino group (-NH₂) at position 2 and an ethyl ester (-COOEt) at position 2. Its molecular formula is C₁₀H₁₀N₂O₂S, with a molecular weight of 222.26 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antimicrobial and antitubercular agents . Its structure has been confirmed via X-ray crystallography and spectroscopic methods (IR, NMR, HRMS) in related derivatives .
Properties
CAS No. |
1194374-18-9 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)7-8-6(15-9(7)11)4-3-5-12-8/h3-5H,2,11H2,1H3 |
InChI Key |
ATWCWWHTHRMICU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1N=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Aminothiophene-2-carboxylic Acid with Ethyl Cyanoacetate
A foundational method involves the cyclization of 3-aminothiophene-2-carboxylic acid with ethyl cyanoacetate in the presence of sodium ethoxide. This reaction proceeds under reflux conditions in ethanol, yielding the target compound through a tandem cyclization-esterification mechanism . Key parameters include:
Reaction Conditions:
-
Base: Sodium ethoxide (1.2 eq)
-
Solvent: Anhydrous ethanol
-
Temperature: Reflux (78°C)
-
Time: 6–8 hours
The reaction achieves an 80% yield, with the product isolated as a pale-yellow solid after recrystallization from ethanol . Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals at δ 8.66 (1H, dd, J = 1.6 and 4.6 Hz) for the pyridine proton and δ 4.30 (2H, q, J = 7.1 Hz) for the ethyl ester group .
Multi-Step Synthesis via Hydrazide Intermediate
An alternative route involves converting ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate to a hydrazide intermediate, followed by functionalization. This method is outlined in a protocol from Heterocyclic Communications :
Step 1: Hydrazide Formation
-
Reagents: Hydrazine hydrate (4 eq)
-
Solvent: Dioxane
-
Temperature: 90°C
-
Time: 20 hours
-
Yield: 58%
The resulting hydrazide (3-aminothieno[2,3-b]pyridine-2-carbohydrazide) is a key intermediate for further derivatization.
Step 2: Cyclocondensation with Triethyl Orthoformate
-
Reagents: Triethyl orthoformate (3 eq), acetic acid (catalytic)
-
Solvent: Toluene
-
Temperature: 110°C
-
Time: 5 hours
-
Yield: 65–70%
This step generates pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives, demonstrating the versatility of the intermediate .
Microwave-Assisted Three-Component Synthesis
Recent advances leverage microwave irradiation to accelerate the one-pot synthesis of thienopyridine derivatives. A study by Teleb et al. (2021) details a tandem protocol using:
-
Precursor: Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
-
Reagents: Dimethylformamide-dimethylacetal (DMF-DMA), aromatic amines
-
Conditions: Microwave irradiation (150 W), 100°C, 30 minutes .
Key Advantages:
-
Yield: 85–92%
-
Reaction Time: Reduced from 12 hours (conventional heating) to 30 minutes
-
Scope: Compatible with electron-donating and electron-withdrawing substituents on the amine .
Oxidative Functionalization and Solvent-Dependent Pathways
A 2021 study explored the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides using sodium hypochlorite (NaOCl), revealing solvent-dependent outcomes :
| Solvent | Product | Yield (%) |
|---|---|---|
| Aqueous EtOH | Pyrido[3,2-b]thieno[3,4-d]pyridazine | 28–29 |
| Anhydrous EtOH | Thieno[2,3-b]pyridine-2,3-dione | 14–15 |
This highlights the critical role of solvent polarity in directing reaction pathways .
Industrial-Scale Production and Optimization
For large-scale synthesis, continuous flow reactors improve efficiency:
-
Residence Time: 10 minutes
-
Temperature: 80°C
-
Catalyst: Potassium carbonate (2 eq)
Optimized conditions minimize side reactions, such as the formation of 2,6-disubstituted nicotinonitriles, which are removed during workup .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group undergoes nucleophilic substitution, particularly with hydrazine derivatives:
-
Hydrazide Formation : Reaction with hydrazine hydrate in ethanol under reflux yields 2-aminothieno[3,2-b]pyridine-3-carbohydrazide. This intermediate is critical for synthesizing tricyclic heterocycles .
Conditions : Reflux in ethanol (2–6 hours).
Yield : 65–90% .
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Hydrazine hydrate | 3-Carbohydrazide derivative | 90% |
Condensation with Orthoesters
The carbohydrazide intermediate reacts with triethyl orthoformate or orthoacetate to form pyridothienopyrimidines:
-
Pyrimidine Ring Formation : Condensation with triethyl orthoformate in ethanol produces ethyl-N-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3-yl)ethanimidoate .
Key Spectral Data :
| Orthoester | Product | Yield | Reference |
|---|---|---|---|
| Triethyl orthoformate | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | 66–70% |
Cyclization Reactions
The carbohydrazide derivative undergoes cyclization under basic or acidic conditions:
-
t-BuOK-Mediated Cyclization : Treatment with potassium tert-butoxide in tert-butanol converts intermediates into tricyclic compounds (e.g., pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one) .
Conditions : Reflux in tert-butanol (6 hours).
Yield : 53–70% .
Hydrolysis and Amide Coupling
The ethyl ester is hydrolyzed to the carboxylic acid for further derivatization:
-
Ester Hydrolysis : Using 4 M NaOH in dioxane yields 2-aminothieno[3,2-b]pyridine-3-carboxylic acid .
-
Amide Formation : The carboxylic acid reacts with amines (e.g., aniline derivatives) via HATU-mediated coupling to produce carboxamides .
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| 4 M NaOH | Carboxylic acid derivative | 75–90% | |
| HATU + amines | Carboxamide derivatives | 45–84% |
Acetylation and Acylation
The amino group reacts with acylating agents:
-
Acetic Anhydride : Forms N-acetyl derivatives (e.g., N-acetyl-N-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3-yl)acetamide) .
Key Spectral Data :
| Acylating Agent | Product | Yield | Reference |
|---|---|---|---|
| Acetic anhydride | N-Acetylated derivatives | 84% |
Biological Activity Implications
Derivatives such as carboxamides and pyridothienopyrimidines exhibit pharmacological potential:
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate derivatives have shown promising anticancer properties. Research indicates that compounds in this series can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375-C5) . For instance, a study demonstrated that modifications to the thienopyridine structure could enhance antitumor efficacy against triple-negative breast cancer cells .
2. Inhibition of Kinase Activity
The compound has been identified as an inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway linked to inflammation and cancer . By inhibiting IKK activity, these compounds may provide therapeutic benefits in treating autoimmune diseases and inflammatory conditions such as rheumatoid arthritis and multiple sclerosis.
3. Antimicrobial Properties
Some derivatives of thienopyridines exhibit antimicrobial activity against pathogens like Staphylococcus epidermidis and Leishmania amazonensis . The ability to inhibit bacterial histidine kinase autophosphorylation suggests potential applications in combating antibiotic-resistant infections.
Synthetic Routes
The synthesis of this compound typically involves several key reactions:
- Hydrazine Hydrate Reaction : Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate reacts with hydrazine hydrate to yield carbohydrazide derivatives, which can be further transformed into various functionalized thienopyridines .
- Oxidative Dimerization : Noncatalyzed oxidative dimerization using hypochlorite has been explored to produce diverse products with potential biological activities .
Case Study 1: Antitumor Activity Evaluation
In a systematic evaluation of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, several derivatives were tested for their antitumor activity using in vitro and in ovo models. One compound notably reduced tumor size in chick chorioallantoic membrane assays, indicating its potential for further development as an anticancer agent .
Case Study 2: Inhibition of IKK-Mediated Pathways
A patent described the use of thieno[2,3-b]pyridine derivatives as inhibitors of IKK activity. These compounds demonstrated effectiveness in blocking the transcription of pro-inflammatory cytokines, which are implicated in various inflammatory diseases . The therapeutic implications for chronic inflammatory conditions were highlighted.
Mechanism of Action
The mechanism of action of ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues, emphasizing differences in ring fusion positions, substituents, and biological activities:
Key Structural Insights :
- Ring Fusion Position: Thieno[3,2-b]pyridine derivatives exhibit distinct electronic properties compared to thieno[2,3-c]pyridine or benzothieno[3,2-b]pyridine systems due to differences in π-conjugation and steric effects .
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl in benzothieno derivatives) enhance antimalarial activity, while bulky substituents (e.g., tetrahydro rings) improve metabolic stability .
Biological Activity
Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thieno-pyridine framework with an ethyl ester and an amino group. Its molecular formula is . The compound's structure allows it to interact with various biological targets, influencing cellular pathways related to cancer progression.
Research indicates that derivatives of this compound exhibit notable antitumor properties. They have been shown to:
- Inhibit Cancer Cell Proliferation : Several studies have demonstrated that these compounds can significantly reduce cell growth in various tumor cell lines, including breast adenocarcinoma (MCF-7) and melanoma (A375-C5) .
- Induce Apoptosis : Compounds derived from this compound have been found to increase apoptosis levels in treated cells. For instance, one study reported an increase in apoptotic cells from 6.5% to 36.6% when treated with a specific derivative .
- Alter Cell Cycle Dynamics : The compounds can cause cell cycle arrest at specific phases (G0/G1 or G2/M), leading to impaired cell division and growth .
Antitumor Activity
-
Study on Methyl Derivatives :
A study evaluated the antitumor effects of methyl derivatives of thieno[3,2-b]pyridine-3-carboxylate. The compound showed a significant decrease in the number of MDA-MB-231 cells (breast cancer) and reduced tumor size in an in ovo model . -
Cell Line Evaluation :
In vitro studies assessed the growth inhibitory effects of aminodi(hetero)arylamines derived from ethyl 2-aminothieno[3,2-b]pyridine on human tumor cell lines. The most effective compound exhibited IC50 values ranging from 1.30 to 1.63 µM across different cancer types without toxicity to normal liver cells .
Pharmacological Applications
The compound's derivatives are being explored for their potential as Aurora-A kinase inhibitors , which are critical in regulating cell division and are often overexpressed in cancers. Virtual screening methods have identified promising candidates for further development based on their structural features .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Q & A
Q. Why might biological activity data vary across studies?
- Methodological Answer : Variations arise from assay conditions (e.g., DPPH concentration, cell line viability thresholds). Standardized protocols (IC50 determination with triplicate measurements) and positive controls (e.g., ascorbic acid for antioxidants) improve reproducibility .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
